molecular formula C14H9NO2S B2393909 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid CAS No. 488816-60-0

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B2393909
CAS RN: 488816-60-0
M. Wt: 255.29
InChI Key: VTDDRXDSQCHJJF-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid, commonly known as NTCA, is a thiazole derivative of naphthalene. It is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and material science. NTCA is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug naproxen and the anti-tumor agent paclitaxel. It is also used as a building block for the synthesis of polymers and other materials.

Scientific Research Applications

NTCA has been widely studied in the field of medicinal chemistry, with numerous applications in drug discovery and development. It has been used as a starting material in the synthesis of several novel anti-cancer agents, including paclitaxel, a widely used chemotherapy drug. It has also been used in the synthesis of several anti-inflammatory drugs, such as naproxen. In addition, NTCA has been used in the synthesis of several other drug candidates, including inhibitors of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of purines and pyrimidines.

Mechanism of Action

The mechanism of action of NTCA is not fully understood. However, it is thought to act as a pro-drug, which is converted to its active form in the body. This active form is believed to interact with enzymes, receptors, and other proteins involved in various metabolic pathways. In addition, NTCA is thought to be a substrate for several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
NTCA has several biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the biosynthesis of purines and pyrimidines. In addition, NTCA has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been shown to induce apoptosis in several cancer cell lines, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

NTCA has several advantages for laboratory experiments. It is a highly versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry, and material science. It is also relatively inexpensive and readily available. However, there are some limitations for laboratory experiments. NTCA is a highly reactive compound, and must be handled with care to avoid unwanted side reactions. In addition, it is a relatively unstable compound, and must be stored in an airtight container in a cool, dry place.

Future Directions

The potential applications of NTCA are far-reaching, and there are many possible future directions for research. One potential direction is the development of novel anti-cancer agents based on the structure of NTCA. Another potential direction is the development of novel polymers and other materials based on the structure of NTCA. In addition, further research into the biochemical and physiological effects of NTCA may reveal new therapeutic applications. Finally, further research into the synthesis of NTCA may lead to improved methods for its production.

Synthesis Methods

NTCA can be synthesized through several different methods. The most common method is the reaction of 2-naphthaldehyde with thiourea in the presence of a base, such as potassium carbonate. This reaction produces a thiourea adduct, which can then be hydrolyzed to produce NTCA. Other methods of synthesis include the reaction of 2-naphthaldehyde with thiophosgene, the reaction of 2-naphthaldehyde with thiocyclohexanone, and the reaction of 2-naphthaldehyde with thiosemicarbazide.

properties

IUPAC Name

4-naphthalen-2-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)13-15-12(8-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDDRXDSQCHJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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